molecular formula C12H26N2O B12555429 N-(5-Amino-2-methylpentyl)hexanamide CAS No. 190445-46-6

N-(5-Amino-2-methylpentyl)hexanamide

Cat. No.: B12555429
CAS No.: 190445-46-6
M. Wt: 214.35 g/mol
InChI Key: BIDVOYXSHPKNID-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methylpentyl)hexanamide: is a chemical compound with a unique structure that includes an amide group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylpentyl)hexanamide typically involves the reaction of hexanoic acid with 5-amino-2-methylpentanol in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure high yield and purity of the product. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts, such as ruthenium complexes, can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(5-Amino-2-methylpentyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides and amines.

Scientific Research Applications

N-(5-Amino-2-methylpentyl)hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylpentyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, such as glucose dehydrogenase. This inhibition disrupts the energy production pathways of the bacteria, leading to their death .

Comparison with Similar Compounds

  • N-(5-Amino-2-methylpentyl)hexanoic acid
  • N-(5-Amino-2-methylpentyl)butanamide
  • N-(5-Amino-2-methylpentyl)octanamide

Comparison: N-(5-Amino-2-methylpentyl)hexanamide is unique due to its specific chain length and the presence of both an amino and an amide group. This combination allows for a diverse range of chemical reactions and applications. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial purposes .

Properties

CAS No.

190445-46-6

Molecular Formula

C12H26N2O

Molecular Weight

214.35 g/mol

IUPAC Name

N-(5-amino-2-methylpentyl)hexanamide

InChI

InChI=1S/C12H26N2O/c1-3-4-5-8-12(15)14-10-11(2)7-6-9-13/h11H,3-10,13H2,1-2H3,(H,14,15)

InChI Key

BIDVOYXSHPKNID-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC(C)CCCN

Origin of Product

United States

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